molecular formula C13H20N2O4S2 B2475143 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide CAS No. 1062031-89-3

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide

Cat. No.: B2475143
CAS No.: 1062031-89-3
M. Wt: 332.43
InChI Key: IWGMUCDPBTYHSB-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring substituted with dimethyl groups, attached to a benzene ring through a sulfonyl linkage. The presence of sulfonamide groups enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide typically involves the reaction of 3,5-dimethylpiperidine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring may interact with receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide is unique due to its specific combination of a piperidine ring and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-10-7-11(2)9-15(8-10)21(18,19)13-5-3-12(4-6-13)20(14,16)17/h3-6,10-11H,7-9H2,1-2H3,(H2,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGMUCDPBTYHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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